1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate
Description
1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate is a spirocyclic compound featuring a naphthalene ring fused to a pyrrolidine moiety via a spiro junction at position 1 (naphthalene) and 3' (pyrrolidine). The pyrrolidine ring is substituted with a tert-butyl ester at the 1'-position and an ethyl ester at the 4'-position, while the naphthalene system bears a bromo substituent at position 6. This structure combines aromatic rigidity with the conformational flexibility of the spirocyclic system, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitor synthesis or as a precursor for functionalized heterocycles .
The tert-butyl and ethyl esters serve as orthogonal protecting groups, enabling selective deprotection for further derivatization. The bromo substituent offers a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enhancing its utility in modular synthesis .
Properties
Molecular Formula |
C21H28BrNO4 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-O'-tert-butyl 3-O'-ethyl 7-bromospiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-1',3'-dicarboxylate |
InChI |
InChI=1S/C21H28BrNO4/c1-5-26-18(24)17-12-23(19(25)27-20(2,3)4)13-21(17)10-6-7-14-11-15(22)8-9-16(14)21/h8-9,11,17H,5-7,10,12-13H2,1-4H3 |
InChI Key |
QMWLSRNQIQCBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCCC3=C2C=CC(=C3)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with 4-bromo-1-naphthoic acid or its derivatives, which provide the brominated aromatic framework essential for the target compound.
- 4-Bromo-1-naphthoic acid can be converted into methyl or other esters as intermediates by reaction with methanol or ethanol under acidic conditions or using oxalyl chloride activation followed by alcoholysis. For example, methyl 4-bromo-1-naphthoate is prepared by treating 4-bromo-1-naphthoic acid with oxalyl chloride in dichloromethane followed by methanol addition, achieving yields up to 98% under reflux conditions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | 4-bromo-1-naphthoic acid, oxalyl chloride, DMF, DCM, then methanol, reflux | 98% | High purity methyl ester obtained |
| Alternative Esterification | 4-bromo-1-naphthoic acid, methanol, sulfuric acid, reflux 18 h | 91% | Acid-catalyzed esterification |
Formation of the Spirocyclic Pyrrolidine Core
The key structural feature is the spiro[naphthalene-1,3'-pyrrolidine] system. This is typically constructed via cyclization reactions involving amine substrates and suitable electrophiles derived from the naphthalene ester.
- A common approach involves nucleophilic substitution or cyclization of an amine onto a functionalized naphthalene derivative bearing a leaving group or activated ester.
- The pyrrolidine ring can be formed via intramolecular cyclization from a precursor bearing both amine and alkene or halide functionalities.
- Protective groups such as tert-butyl and ethyl esters are introduced to control regioselectivity and protect carboxyl groups during cyclization.
An example synthetic sequence involves:
- Preparation of an amine substrate (e.g., a protected amino alcohol or tosylated amine) under inert atmosphere in dry solvents such as dichloromethane or tetrahydrofuran.
- Coupling with the brominated naphthalene ester under basic conditions (e.g., triethylamine) to promote nucleophilic attack.
- Cyclization promoted by heating or catalysis to form the spiro-pyrrolidine ring.
For instance, one study reports the preparation of related spirocyclic compounds by dissolving the amine substrate in dichloromethane with triethylamine, adding tosyl chloride, and stirring for several hours before workup and purification by silica gel chromatography.
Esterification and Protective Group Manipulation
The 1'-tert-butyl and 4'-ethyl ester groups are introduced to protect the carboxylate functionalities and modulate solubility and reactivity.
- The tert-butyl ester is often introduced via reaction with tert-butyl chloroformate or via acid-catalyzed esterification using tert-butanol.
- The ethyl ester similarly can be installed by reaction with ethanol under acidic conditions or via transesterification.
- Deprotection or selective ester cleavage can be performed with trifluoroacetic acid or other acid catalysts to yield the desired ester pattern.
In one example, trifluoroacetic acid was added to a reaction mixture containing protected intermediates, stirred for several hours, and the product purified by flash chromatography to yield the desired esterified spiro compound with high purity.
Bromination and Functional Group Compatibility
The 6-bromo substituent on the naphthalene ring is typically introduced at an early stage (as in 4-bromo-1-naphthoic acid) and must be stable under the reaction conditions used for spirocyclization and esterification.
- Bromination is generally performed via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) on naphthalene derivatives.
- The bromine substituent is retained throughout the synthesis due to its importance for further functionalization or biological activity.
Analytical and Purification Techniques
- Purification is commonly achieved by flash column chromatography on silica gel, using solvent systems such as ethyl acetate/hexanes mixtures.
- Structural confirmation is performed by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), with chemical shifts referenced to chloroform-d (CDCl3).
- Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used to verify molecular weight and purity.
- Typical NMR chemical shifts for aromatic protons in related compounds range from 7.7 to 8.8 ppm, with ester methyl and methylene protons appearing around 3.9 to 4.5 ppm.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Brominated naphthoic acid esterification | 4-bromo-1-naphthoic acid, oxalyl chloride, DMF, DCM, methanol, reflux | 91–98 | High purity methyl/ethyl esters |
| 2 | Amine substrate preparation | Amine, tosyl chloride, triethylamine, DCM, room temp | 80–90* | Tosylation for amine activation |
| 3 | Spirocyclization | Amine substrate + naphthalene ester, base, heat | 70–85* | Intramolecular cyclization |
| 4 | Ester protection/deprotection | tert-Butyl chloroformate, ethanol, trifluoroacetic acid | 75–90* | Selective ester formation |
| 5 | Purification & characterization | Flash chromatography, NMR, MS, HPLC | — | Confirm structure and purity |
*Yields are approximate, based on analogous literature examples.
Chemical Reactions Analysis
Types of Reactions
1’-tert-Butyl 4’-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-tert-Butyl 4’-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1’-tert-Butyl 4’-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogues:
Key Observations:
Core Structure Variability: The target compound’s spiro[naphthalene-pyrrolidine] core distinguishes it from spiro[acenaphthylene-pyrazole] () or azepine-based analogues ().
Substituent Effects :
- The tert-butyl/ethyl ester combination in the target compound allows sequential deprotection, unlike diethyl esters () or carboxylic acid derivatives ().
- Bromo substitution is rare among analogues; only the target and CAS 1956324-45-0 retain it, enabling unique reactivity .
Synthetic Approaches :
- The target likely shares synthetic steps with ’s tert-butyl protection (using di-tert-butyl dicarbonate) and ’s esterification protocols.
- Bromination may occur via electrophilic substitution or late-stage functionalization .
Physical Properties :
- Melting points for spiro dicarboxylates range widely (142–166°C in ), suggesting the target may fall within this range. Esters generally lower melting points compared to carboxylic acids .
Biological Relevance :
- While direct data on the target’s bioactivity is absent, spiro pyrrolidine derivatives are frequently explored as protease inhibitors or allosteric modulators due to their constrained geometry .
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Critical safety measures include:
- Avoiding ignition sources : Store and handle away from heat, sparks, or open flames due to potential flammability risks .
- Pre-experiment review : Thoroughly read safety data sheets (SDS) and obtain specialized handling instructions before use .
- Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection. Ensure proper ventilation to mitigate inhalation risks.
- Emergency protocols : Keep product containers/labels accessible for medical consultation in case of exposure .
Basic: What synthetic methodologies are commonly used for spiro-pyrrolidine dicarboxylate derivatives?
Answer:
Typical multi-step syntheses involve:
- Nucleophilic substitution : For introducing tert-butyl/ethyl ester groups using reagents like NaH or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) .
- Bromination : Electrophilic aromatic substitution at the 6-position of the naphthalene moiety using brominating agents (e.g., NBS or Br₂).
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups, followed by acidic or catalytic removal .
- Characterization : Confirm intermediates via LC-MS and NMR (¹H/¹³C) .
Advanced: How can reaction conditions be optimized to enhance yields in multi-step syntheses?
Answer:
Key optimization strategies include:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency in cross-coupling steps .
- Solvent selection : Polar solvents (DMF, THF) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., bromination).
- Step-wise monitoring : Use LC-MS or TLC to track reaction progress and adjust stoichiometry in real time .
Advanced: How should researchers resolve contradictions in spectroscopic data for spirocyclic compounds?
Answer:
Contradictions in NMR/IR data can be addressed via:
- 2D NMR techniques : HSQC and HMBC to resolve overlapping signals in crowded spectra .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Crystallography : X-ray diffraction provides unambiguous stereochemical confirmation .
- Replication : Repeat syntheses under controlled conditions to verify reproducibility .
Advanced: How to design experiments analyzing stereochemical outcomes under varying catalytic conditions?
Answer:
Adopt a split-plot factorial design :
- Independent variables : Catalyst type (e.g., chiral vs. achiral), temperature, solvent polarity.
- Dependent variables : Enantiomeric excess (HPLC with chiral columns), diastereomer ratios (NMR).
- Block randomization : Account for batch effects by randomizing catalyst batches across replicates .
- Statistical analysis : Use ANOVA to identify significant interactions between variables .
Basic: Which spectroscopic techniques confirm structural integrity of brominated spiro derivatives?
Answer:
- ¹H/¹³C NMR : Identify sp³ hybridized carbons in the pyrrolidine ring and aromatic bromine coupling patterns .
- HRMS : Verify molecular ion peaks (e.g., m/z 464.510 for C₂₆H₂₈N₂O₆Br) .
- IR spectroscopy : Detect ester carbonyl stretches (~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
Advanced: How to integrate computational methods with experimental data to predict ester group reactivity?
Answer:
- DFT calculations : Model transition states for ester hydrolysis or nucleophilic substitution to predict reaction pathways .
- Molecular dynamics (MD) : Simulate solvent effects on tert-butyl/ethyl group stability in polar environments .
- Docking studies : Assess steric effects of the spiro structure on enzyme-binding interactions (e.g., in medicinal chemistry applications) .
Key Distinctions:
- Basic questions focus on foundational safety, synthesis, and characterization.
- Advanced questions address optimization, contradiction resolution, and theoretical integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
